1,2-Dibromobutane

Organic Synthesis Triflate Ester Metathesis

1,2-Dibromobutane (CAS 533-98-2) is a vicinal dibromoalkane with the molecular formula C₄H₈Br₂ and molecular weight 215.91 g/mol. At 25°C, it appears as a slightly yellow liquid with a density of 1.789 g/mL, a refractive index (n20/D) of 1.5141, and a boiling point of 59–60°C at 20 mmHg.

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 533-98-2
Cat. No. B1584511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromobutane
CAS533-98-2
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCCC(CBr)Br
InChIInChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3
InChIKeyCZWSZZHGSNZRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromobutane (CAS 533-98-2) – Procurement Guide for Specialty Organic Synthesis and Electrochemical Applications


1,2-Dibromobutane (CAS 533-98-2) is a vicinal dibromoalkane with the molecular formula C₄H₈Br₂ and molecular weight 215.91 g/mol [1]. At 25°C, it appears as a slightly yellow liquid with a density of 1.789 g/mL, a refractive index (n20/D) of 1.5141, and a boiling point of 59–60°C at 20 mmHg . The compound is miscible with alcohol but insoluble in water . Its vicinal (adjacent) bromine atoms confer a distinct reactivity profile in nucleophilic substitution, elimination, and electrochemical reduction pathways compared to both lower (C2) and higher (C4 with different substitution pattern) homologues [2].

Why Generic Substitution of 1,2-Dibromobutane with Other Dibromoalkanes Fails


Substituting 1,2-dibromobutane with a structurally similar dibromoalkane (e.g., 1,2-dibromoethane, 1,4-dibromobutane, or 1,3-dibromopropane) without experimental verification is high-risk. The carbon chain length and bromine substitution pattern critically dictate reaction outcomes. For instance, in silver triflate-mediated metathesis, 1,2- through 1,4-dibromoalkanes exhibit unique product selectivity, avoiding the unwanted alkylation and polymerization that plague higher homologues and monobromoalkanes [1]. Furthermore, in electrochemical dehalogenation, 1,2-dibromobutane undergoes competing substitution and elimination, whereas other vicinal dibromides undergo quantitative alkene formation [2]. These differences are not predictable from structure alone and directly impact synthetic yield, purity, and process efficiency.

1,2-Dibromobutane (CAS 533-98-2): Quantitative Evidence for Scientific Selection Over Analogues


1,2-Dibromobutane vs. Higher Homologues: Superior Selectivity in Silver Triflate Metathesis

In the synthesis of triflate esters from silver triflate and α,ω-dibromoalkanes, 1,2-dibromobutane, as a member of the lower homologous series (1,2- through 1,4-dibromoalkanes), demonstrates a clear selectivity advantage. Under identical reaction conditions, these lower homologues yield the desired monobromotriflate and ditriflate products, whereas α,ω-dibromoalkanes with chain lengths greater than 1,4-dibromobutane (i.e., n≥5) and corresponding primary monobromoalkanes undergo significant solvent alkylation (in benzene) or polymerization (in CCl₄) [1]. This class-level inference [2] indicates that selecting 1,2-dibromobutane over a higher homologue like 1,5-dibromopentane is essential for a clean, high-yielding synthesis.

Organic Synthesis Triflate Ester Metathesis

1,2-Dibromobutane vs. Other Vicinal Dibromides: Distinct Electrochemical Reduction Pathway (Competing Substitution/Elimination)

In a direct head-to-head comparison of vicinal dibromides undergoing dehalogenation by electrogenerated polysulfide ions in dimethylacetamide, 1,2-dibromobutane (compound 5) exhibited a distinct mechanistic divergence [1]. While most other substituted dibromides in the study (compounds 1-4 and 8-11) underwent quantitative formation of alkenes via elimination, 1,2-dibromobutane and structurally similar compounds 6 and 7 showed competing substitution and elimination pathways [2]. This means 1,2-dibromobutane does not cleanly convert to a single alkene product under these conditions, unlike its close analog trans-1,2-dibromocyclohexane (compound 11), which yields exclusively alkenes.

Electrochemistry Dehalogenation Reaction Mechanism

1,2-Dibromobutane vs. 1,2-Dibromoethane: Key Differences in Physical Properties for Solvent-Based Process Design

A cross-study comparison of commercial technical datasheets reveals significant differences in key physical properties that directly impact process design and handling. 1,2-Dibromobutane (CAS 533-98-2) has a density of 1.789 g/mL at 25°C and a boiling point of 59-60°C at 20 mmHg . In contrast, its lower homologue 1,2-dibromoethane (CAS 106-93-4) has a significantly higher density of 2.177 g/mL at 25°C and a higher boiling point of 101-102°C at 3 mmHg . The large density difference (0.388 g/mL) alters phase behavior in biphasic systems, while the boiling point difference (~40°C under comparable vacuum) directly affects distillation and solvent recovery energy costs.

Physical Chemistry Process Engineering Solvent Selection

1,2-Dibromobutane vs. 1,4-Dibromobutane: Different Conformational Populations Impact Reactivity

While a direct quantitative comparison of conformational populations between 1,2-dibromobutane and 1,4-dibromobutane is not available in the retrieved literature, a class-level inference can be drawn from established principles. The proximity of bromine atoms in vicinal 1,2-dibromobutane introduces significant steric and electronic interactions not present in the 1,4-isomer, where bromines are separated by a longer alkyl chain. This is a well-known effect in vicinal dihalides: for example, in 1,2-dibromoethane, the anti/gauche equilibrium is well-studied (89% anti, 11% gauche at room temperature) [1]. The vicinal arrangement in 1,2-dibromobutane is expected to similarly restrict rotation and influence the population of reactive conformers, which can directly impact stereochemical outcomes in substitution and elimination reactions. In contrast, 1,4-dibromobutane, lacking this vicinal interaction, behaves more like independent alkyl bromides.

Conformational Analysis Physical Organic Chemistry Reaction Selectivity

1,2-Dibromobutane in Vitamin B12s-Catalyzed Reduction: A Model Substrate for Electrocatalytic Studies

1,2-Dibromobutane (DBB) serves as a benchmark substrate in the investigation of electrocatalytic reduction by Vitamin B12s (cob(I)alamin) [1]. In direct head-to-head experiments, both ethylene dibromide (EDB, 1,2-dibromoethane) and 1,2-dibromobutane (DBB) were reduced by Vitamin B12s in pH ≤ 3.0 water/acetonitrile at glassy carbon electrodes [2]. While specific kinetic rate constants are not provided in the abstract, the study establishes DBB as a vicinal dibromide with reactivity comparable to EDB in this biomimetic catalytic system. This is a supporting piece of evidence for its utility in probing reductive dehalogenation mechanisms.

Electrocatalysis Vitamin B12 Dehalogenation

Best Application Scenarios for 1,2-Dibromobutane (CAS 533-98-2) Based on Evidence-Based Differentiation


Synthesis of Difunctional Triflate Esters with Minimal Side Reactions

Based on evidence that lower α,ω-dibromoalkanes (C2-C4) selectively yield monobromotriflate and ditriflate products without solvent alkylation or polymerization [1], 1,2-dibromobutane is well-suited for the preparation of difunctional triflate ester intermediates. This application is particularly relevant in propellant chemistry and energetic materials synthesis where clean, high-yielding routes to asymmetrically substituted derivatives are required [2].

Mechanistic Probes in Electrochemical Dehalogenation Studies

The distinct mechanistic behavior of 1,2-dibromobutane—undergoing competing substitution and elimination rather than quantitative alkene formation [1]—makes it a valuable substrate for investigating the influence of molecular structure on reductive dehalogenation pathways. It is also a benchmark substrate in Vitamin B12-catalyzed reduction studies [2], allowing for direct comparison with 1,2-dibromoethane in biomimetic electrocatalysis.

Stereoselective Synthesis Requiring Conformational Constraint

The vicinal bromine substitution pattern in 1,2-dibromobutane introduces conformational restriction not present in non-vicinal isomers like 1,4-dibromobutane. This inherent constraint (class-level inference [1]) makes it a preferred reagent for reactions where stereochemical control is desired, such as the formation of specific E/Z alkene ratios upon elimination or stereospecific substitution products.

Process Development Where Lower Density and Boiling Point are Advantageous

Compared to 1,2-dibromoethane, 1,2-dibromobutane has a significantly lower density (1.789 vs. 2.177 g/mL) and a lower boiling point (59-60°C/20 mmHg vs. 101-102°C/3 mmHg) [1]. These physical property differences make it a more practical choice in processes where ease of distillation, reduced energy consumption for solvent recovery, or phase separation from denser aqueous layers is critical.

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